Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
Description
Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate (CAS: 1238324-67-8) is a pyridine-based heterocyclic compound with a molecular formula of C₁₁H₁₃ClN₂O₃ and a molecular weight of 256.68 g/mol . It features a pyridine ring substituted with a chloro group at position 6, a formyl (aldehyde) group at position 4, and a tert-butyl carbamate group at position 2. This compound is classified as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde group and carbamate-protected amine functionality .
Properties
IUPAC Name |
tert-butyl N-(6-chloro-4-formylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFAVHZVKTXFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Structural Overview
The molecular formula of this compound is C11H13ClN2O3, with a molecular weight of approximately 240.69 g/mol. The compound consists of a pyridine ring substituted with a chloro group and a formyl group, along with a tert-butyl carbamate moiety. These structural features are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The formyl group enhances the compound's binding affinity to target proteins, which can lead to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of metabolic pathways and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes, contributing to its therapeutic potential in metabolic disorders.
Case Studies and Research Findings
- Antimicrobial Properties : A study evaluated the efficacy of various pyridine derivatives, including this compound, against bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Enzyme Interaction Studies : In vitro assays demonstrated that the compound effectively inhibits the enzyme DXS (1-deoxy-D-xylulose-5-phosphate synthase), which is crucial in the MEP pathway utilized by several pathogenic organisms . This inhibition could lead to further exploration as a drug target for infectious diseases.
- Inflammation Modulation : Research involving animal models showed that administration of this compound resulted in reduced markers of inflammation, indicating its potential utility in treating conditions like arthritis .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C11H13ClN2O3 | Antimicrobial, Anti-inflammatory |
| Tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate | C11H13ClN2O2 | Moderate enzyme inhibition |
| Tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate | C11H13FN2O3 | Antimicrobial, Enzyme modulation |
Comparison with Similar Compounds
Key Structural Features:
- Formyl group (CHO) : Enhances reactivity for nucleophilic additions (e.g., forming Schiff bases).
- Chloro substituent : Contributes to electronic effects and steric hindrance.
- tert-Butyl carbamate : Protects the amine group while improving solubility and stability.
Comparison with Similar Compounds
The following analysis compares tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate with structurally analogous pyridine derivatives, focusing on substituent positions, functional groups, and applications.
Table 1: Structural Comparison of Pyridine Derivatives
Key Differences and Implications:
Substituent Positions :
- The 6-chloro-4-formyl substitution in the target compound contrasts with 6-bromo-2-chloro () and 4-chloro-3-hydroxy () derivatives. Positional differences alter electronic effects and steric environments, influencing reactivity and binding in biological systems.
Functional Group Reactivity :
- The formyl group in the target compound enables condensation reactions (e.g., with amines to form imines), whereas bromo or methyl groups in analogues () favor cross-coupling (e.g., Suzuki) or alkylation reactions.
- The hydroxyl group in ’s compound allows hydrogen bonding or further functionalization (e.g., phosphorylation) but reduces stability compared to the aldehyde group.
Molecular Weight and Solubility :
- Brominated derivatives (e.g., 321.60 g/mol in ) exhibit higher molecular weights and lower solubility in polar solvents compared to the target compound.
Synthetic Applications :
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate typically involves the reaction of a suitably substituted pyridine derivative bearing a formyl group and a chloro substituent with tert-butyl carbamate or its reactive equivalents under controlled conditions.
- Starting Material: 6-chloro-4-formylpyridine or 2-chloro-4-formylpyridin-3-amine derivatives.
- Key Reagent: tert-butyl carbamate or tert-butyl chloroformate.
- Base: Triethylamine or pyridine to neutralize acid byproducts and promote carbamate formation.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used anhydrous solvents.
- Temperature: Reactions are generally performed at low temperatures (0–5°C) to minimize side reactions.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.
This approach allows the formation of the carbamate protecting group on the pyridinyl amine, preserving the formyl and chloro substituents intact.
Reaction Scheme Summary
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-chloro-4-formylpyridine + NH2 source | Amination to introduce amine at C-3 | 2-chloro-4-formylpyridin-3-amine |
| 2 | tert-butyl chloroformate, triethylamine, DCM, 0–5°C, inert atmosphere | Carbamate formation on amino group | This compound |
| 3 | Purification by chromatography or recrystallization | Removal of impurities and isolation | Pure target compound |
Analytical and Optimization Notes
- Base Selection: Triethylamine is preferred due to its mild basicity and ease of removal. Pyridine may also be used but can complicate purification.
- Temperature Control: Maintaining low temperature is critical to suppress side reactions such as hydrolysis of the carbamate or unwanted substitution on the pyridine ring.
- Solvent Choice: Anhydrous dichloromethane ensures good solubility and reaction kinetics; tetrahydrofuran is an alternative.
- Reaction Monitoring: TLC and HPLC are essential to track the reaction and confirm completion.
- Purification: Column chromatography with silica gel and solvent gradients (ethyl acetate/hexane) yields high-purity product.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Laboratory Conditions | Industrial Conditions | Notes |
|---|---|---|---|
| Starting Material | 2-chloro-4-formylpyridin-3-amine | Same | Purity critical |
| Carbamate Reagent | tert-butyl chloroformate | Same | Stoichiometric or slight excess |
| Base | Triethylamine | Triethylamine or pyridine | Base removal important |
| Solvent | Anhydrous dichloromethane or THF | DCM or greener alternatives | Solvent recovery considered |
| Temperature | 0–5°C | Controlled low temperature | Prevents side reactions |
| Atmosphere | Nitrogen or argon | Inert atmosphere | Prevents oxidation and hydrolysis |
| Reaction Time | Several hours (2–6 h) | Optimized for throughput | Monitored by TLC/HPLC |
| Purification | Column chromatography or recrystallization | Crystallization preferred | Cost and scalability considerations |
| Yield | Typically >70% | Optimized >80% | Dependent on purity and conditions |
Summary of Research Findings
- The preparation of this compound is well-established via carbamate formation from the corresponding aminopyridine and tert-butyl chloroformate.
- Reaction conditions are optimized for yield and purity by controlling temperature, solvent, and base.
- The compound’s functional groups remain intact, allowing further synthetic transformations.
- Stability studies recommend inert atmosphere storage and avoidance of extreme pH.
- Industrial methods mirror laboratory protocols but focus on scalability and environmental impact.
Q & A
Synthesis and Characterization
Basic Question: Q. What are the standard synthetic routes for preparing tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or carbamate protection strategies. A common approach involves reacting 6-chloro-4-formylpyridin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydride) under inert conditions. The reaction is carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C for 4–12 hours . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Advanced Question: Q. How can conflicting data on reaction yields be resolved when scaling up synthesis? Methodological Answer: Yield discrepancies often arise from variations in solvent purity, base strength, or temperature control. For example, using NaH (a stronger base) may improve deprotonation efficiency but risks side reactions with the formyl group. Systematic optimization involves:
Design of Experiments (DoE): Varying solvent (DMF vs. THF), base (triethylamine vs. NaH), and temperature (0°C vs. RT).
In-line Monitoring: Employing HPLC or FTIR to track intermediate formation.
Scale-up Adjustments: Ensuring consistent inert atmosphere and cooling efficiency in larger reactors .
Reactivity and Stability
Basic Question: Q. What are the key reactive sites in This compound? Methodological Answer: The compound has three reactive moieties:
Formyl group (–CHO): Prone to nucleophilic addition (e.g., Grignard reactions) or oxidation.
Chloro substituent (–Cl): Participates in cross-coupling (e.g., Suzuki-Miyaura) or substitution reactions.
Carbamate (–OC(O)NH–): Cleavable under acidic (TFA) or basic conditions to regenerate the amine .
Advanced Question: Q. How can instability during storage be mitigated? Methodological Answer: Instability arises from formyl group oxidation or carbamate hydrolysis. Mitigation strategies include:
Storage Conditions: –20°C in airtight, amber vials with desiccants (silica gel) to prevent moisture ingress .
Stabilizers: Adding radical scavengers (e.g., BHT) to suppress oxidation.
Periodic QC Checks: Monitoring purity via HPLC every 3–6 months .
Analytical Characterization
Basic Question: Q. Which analytical techniques are critical for confirming the structure of this compound? Methodological Answer: A multi-technique approach is required:
NMR Spectroscopy:
- ¹H NMR: Peaks at δ 9.8–10.2 ppm (formyl proton), δ 1.4–1.5 ppm (tert-butyl group).
- ¹³C NMR: Carbonyl signals at ~155 ppm (carbamate) and ~190 ppm (formyl) .
Mass Spectrometry (HRMS): Molecular ion peak at m/z corresponding to C₁₁H₁₂ClN₂O₃ (exact mass: 255.07) .
Advanced Question: Q. How can spectral data contradictions (e.g., unexpected peaks in NMR) be troubleshooted? Methodological Answer: Unexpected peaks may indicate impurities or degradation:
2D NMR (COSY, HSQC): Assigns proton-carbon correlations to distinguish main product signals.
LC-MS/MS: Identifies degradation products (e.g., hydrolyzed carbamate).
Spiking Experiments: Adding authentic samples of suspected impurities to confirm overlaps .
Applications in Drug Development
Basic Question: Q. What role does this compound play as a synthetic intermediate? Methodological Answer: It serves as a precursor for:
Heterocyclic Derivatives: The formyl group undergoes condensation with amines to form Schiff bases for kinase inhibitors.
C–C Coupling: The chloro substituent enables palladium-catalyzed cross-coupling to install aryl/heteroaryl groups .
Advanced Question: Q. How can computational modeling guide the design of derivatives with improved bioactivity? Methodological Answer:
Docking Studies: Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina.
QSAR Models: Correlate substituent electronegativity (Cl, formyl) with IC₅₀ values.
MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .
Safety and Handling
Basic Question: Q. What safety precautions are essential during experimental use? Methodological Answer:
PPE: Nitrile gloves, lab coat, and safety goggles.
Ventilation: Use fume hoods to avoid inhalation of fine particles.
Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced Question: Q. How should researchers address conflicting hazard classifications in literature? Methodological Answer:
Re-evaluate GHS Criteria: Check if the compound meets flammability (Category 2) or acute toxicity thresholds.
Empirical Testing: Conduct Ames tests for mutagenicity or OECD 403 inhalation studies.
Consult SDS Revisions: Cross-reference updated safety data from multiple vendors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
